molecular formula C8H7ClN2 B8784707 5-(Chloromethyl)imidazo[1,5-a]pyridine

5-(Chloromethyl)imidazo[1,5-a]pyridine

Cat. No. B8784707
M. Wt: 166.61 g/mol
InChI Key: AMAXUQWYIDPHGZ-UHFFFAOYSA-N
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Patent
US04588732

Procedure details

5-Chloromethylimidazo[1,5-a]pyridine is prepared from 5-formylimidazo-[1,5-a]pyridine by reduction with sodium borohydride to 5-hydroxymethylimidazo[1,5-a]pyridine and subsequent treatment with thionyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]2[CH:9]=[N:10][CH:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1)=O.[BH4-].[Na+].OCC1N2C=NC=C2C=CC=1.S(Cl)([Cl:27])=O>>[Cl:27][CH2:1][C:3]1[N:8]2[CH:9]=[N:10][CH:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=CC=2N1C=NC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=CC=2N1C=NC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=CC=2N1C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.